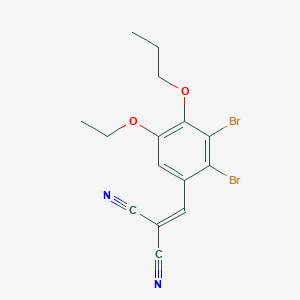![molecular formula C20H19NO2 B4630955 N-[2-(2-methylphenoxy)ethyl]-1-naphthamide](/img/structure/B4630955.png)
N-[2-(2-methylphenoxy)ethyl]-1-naphthamide
Descripción general
Descripción
N-[2-(2-methylphenoxy)ethyl]-1-naphthamide belongs to a class of organic compounds characterized by their complex molecular structures, which include aromatic rings and amide functional groups. These compounds are of interest due to their potential applications in various fields of chemistry and materials science. The focus here is on the synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties of this compound.
Synthesis Analysis
The synthesis of similar naphthylamide derivatives involves multiple steps, including catalytic reactions, regioselective additions, and sometimes cyclization processes to form the desired compound. A practical method for synthesizing related compounds like 2-(6-methoxy-2-naphthyl)propenoic acid involves palladium-catalyzed reactions and hydrolysis steps, indicating a potentially analogous approach could be utilized for this compound (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be confirmed through various spectroscopic techniques, such as FT-IR, NMR, and single crystal X-ray diffraction studies. These methods provide insights into the compound's intramolecular hydrogen bonding interactions and crystal packing stability, which are crucial for understanding its physical and chemical behavior (Patil et al., 2014).
Aplicaciones Científicas De Investigación
Fluorescence Spectral Studies
Naphthamide derivatives have been utilized in fluorescence spectral studies, particularly in understanding their interactions with Bovine Serum Albumin (BSA). These studies help in comprehending the binding mechanisms and quenching effects of fluorescent probes, which are critical in the development of diagnostic tools and sensors for biomedical applications (Ghosh, Rathi, & Arora, 2016).
Alzheimer's Disease Detection
Research on naphthamide derivatives like FDDNP, a hydrophobic radiofluorinated derivative, has contributed significantly to Alzheimer's disease diagnostics. FDDNP's ability to bind to neurofibrillary tangles and beta-amyloid plaques in the brains of living patients, detectable through positron emission tomography, offers a non-invasive technique to monitor the progression of Alzheimer's disease (Shoghi-Jadid et al., 2002).
Organic Electronics
Naphthamide-based compounds have shown promise in organic electronics, particularly as electron transporting materials in organic light-emitting diodes (OLEDs). Their electron transporting abilities are crucial for improving the efficiency and stability of OLEDs, which are used in displays and lighting (Tse, Kwok, & So, 2006).
Antibacterial Activities
Compounds derived from naphthamide have been investigated for their antibacterial properties. These studies are essential in the search for new antibacterial agents amid growing resistance to existing antibiotics. For instance, metal complexes of unsymmetrical tetradentate Schiff bases, involving naphthamide structures, exhibit significant antibacterial activities, opening new avenues for the development of antibacterial drugs (Arteen et al., 2019).
Propiedades
IUPAC Name |
N-[2-(2-methylphenoxy)ethyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-15-7-2-5-12-19(15)23-14-13-21-20(22)18-11-6-9-16-8-3-4-10-17(16)18/h2-12H,13-14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTLPOFKYFYGLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNC(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4630887.png)
![N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-furamide](/img/structure/B4630890.png)

![1-benzyl-2-(1-piperidinylcarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4630905.png)

![ethyl 5-methyl-2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B4630923.png)
![2-[(4-chlorophenyl)sulfonyl]-3-(5-ethyl-2-thienyl)acrylonitrile](/img/structure/B4630931.png)
![N~1~-(4-butylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4630934.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-chloro-3-pyridinyl)-2-furamide](/img/structure/B4630935.png)
![6-methyl-2-{[(4-propyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4630939.png)

![ethyl 1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4630951.png)

